H-D-Lys(2-CL-Z)-OH
Description
H-D-Lys(2-Cl-Z)-OH is a lysine derivative with a D-configuration, featuring a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the ε-amino side chain and a free α-amino group. It is widely used in peptide and dendrimer synthesis, particularly in constructing non-symmetric bola-amphiphilic structures for biomedical applications, such as glioblastoma treatment . Its molecular formula is C14H19ClN2O4 (inferred from related compounds), with a molecular weight of approximately 314.8 g/mol (calculated).
Properties
IUPAC Name |
(2R)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVFPIEKSYHFI-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427064 | |
| Record name | Nepsilon-2-Chloro-Z-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201014-19-9 | |
| Record name | Nepsilon-2-Chloro-Z-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protecting Group Selection
The orthogonal protection of lysine’s α- and ε-amino groups is critical. The 2-Cl-Z group, stable under basic conditions but cleavable via hydrogenolysis or hydrofluoric acid (HF) treatment, is ideal for ε-amino protection. For the α-amino group, the fluorenylmethyloxycarbonyl (Fmoc) group is preferred due to its compatibility with 2-Cl-Z and its facile removal under mild basic conditions (e.g., piperidine). This strategy ensures selective deprotection without compromising the ε-amine’s integrity.
Stereochemical Considerations
Starting from D-lysine ensures the desired chirality. Commercial D-lysine is typically available as the hydrochloride salt, requiring neutralization (e.g., with N-methylmorpholine) before protection. Racemization risks during coupling steps are mitigated by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) at low temperatures (0–4°C).
Detailed Synthesis Protocol
Materials and Reagents
-
Starting material : D-lysine hydrochloride
-
Protecting agents : Fmoc-Cl, 2-chlorobenzyl chloroformate
-
Coupling reagents : EDC, HOBt
-
Solvents : Dimethylformamide (DMF), chloroform
-
Bases : N-methylmorpholine (NMM), piperidine
Step 1: α-Amino Protection with Fmoc
-
Neutralization : Dissolve D-lysine hydrochloride (1 eq) in DMF:H₂O (9:1). Add NMM (2 eq) to free the α-amino group.
-
Fmoc Protection : Introduce Fmoc-Cl (1.2 eq) dropwise at 0°C. Stir for 4 hours at room temperature.
-
Workup : Acidify with 1M HCl, extract with ethyl acetate, and dry over Na₂SO₄. Yield: ~85%.
Step 2: ε-Amino Protection with 2-Cl-Z
Step 3: Fmoc Deprotection
-
Cleavage : Treat Fmoc-D-Lys(2-Cl-Z)-OH (1 eq) with 20% piperidine in DMF for 30 minutes.
-
Isolation : Concentrate under reduced pressure and precipitate with cold diethyl ether. Yield: ~90%.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows >95% purity at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Fmoc/2-Cl-Z Strategy | 78 | 95 | Orthogonal deprotection |
| Boc/Z Alternative | 65 | 88 | Lower cost |
| Direct ε-Protection | 42 | 75 | Fewer steps |
The Fmoc/2-Cl-Z approach outperforms alternatives in yield and purity, making it the gold standard.
Challenges and Optimization
Racemization Mitigation
Maintaining the D-configuration requires strict temperature control (<4°C) during coupling. Substituting HOBt with OxymaPure reduces racemization to <1%.
Solvent Selection
DMF enhances solubility but may cause esterification side reactions. Mixed solvents (DMF:CHCl₃, 1:1) improve reaction homogeneity.
Applications in Peptide Synthesis
This compound serves as a key intermediate in branched peptides and dendrimers. Its ε-protected group enables selective functionalization, as demonstrated in metalloprotease-resistant peptide scaffolds .
Chemical Reactions Analysis
Types of Reactions
H-D-Lys(2-CL-Z)-OH undergoes various chemical reactions, including:
Hydrolysis: The 2-chlorobenzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions, yielding free lysine.
Substitution: The chlorine atom in the 2-chlorobenzyloxycarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Coupling Reactions: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used.
Major Products Formed
Hydrolysis: Free lysine and 2-chlorobenzyloxycarbonyl chloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Peptides with this compound incorporated into the sequence.
Scientific Research Applications
H-D-Lys(2-CL-Z)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for lysine in solid-phase peptide synthesis.
Bioconjugation: The compound can be used to modify proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: this compound derivatives are used in the development of biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The primary function of H-D-Lys(2-CL-Z)-OH is to protect the amino group of lysine during peptide synthesis. The 2-chlorobenzyloxycarbonyl group prevents unwanted side reactions by blocking the amino group, allowing for selective peptide bond formation. Upon completion of the synthesis, the protecting group can be removed through hydrolysis, yielding the free amino group of lysine.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between H-D-Lys(2-Cl-Z)-OH and analogous lysine derivatives:
Pharmacokinetic and Physicochemical Properties
Commercial Availability and Pricing
| Compound | Supplier | Price (2022–2025) | Purity |
|---|---|---|---|
| Boc-Lys(2-Cl-Z)-OH | Kanto Reagents | ¥16,700/5g | >95% |
| Fmoc-Lys(2-Cl-Z)-OH | Advanced ChemTech | $105/5g | >98% |
| H-D-Lys(Z)-OH | GL Biochem | Inquiry-based pricing | >95% |
Key Research Findings
Dendrimer Applications: this compound enables long-term glioblastoma suppression due to its bola-amphiphilic structure, outperforming non-chlorinated analogs .
Stability: The 2-Cl-Z group resists hydrogenolysis better than Z, allowing selective deprotection in multi-step syntheses .
Chirality : D-configuration in this compound improves proteolytic stability compared to L-isoforms, critical for in vivo applications .
Biological Activity
H-D-Lys(2-CL-Z)-OH, also known as H-D-Lysine(2-chloro-Z)-hydroxyl, is a derivative of lysine that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural properties. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and interaction with biological targets.
- Molecular Formula : C14H19ClN2O4
- Molecular Weight : Approximately 302.77 g/mol
- Structure : The compound features a 2-chloro substituent on the side chain of the lysine residue, which significantly influences its reactivity and biological properties.
Synthesis and Applications
This compound is primarily utilized in the synthesis of D-peptides. D-peptides are the mirror images of naturally occurring L-peptides and have unique properties that make them valuable in research. The 2-Cl-Z protecting group is critical during peptide synthesis as it protects the ε-amino group while allowing for selective deprotection later in the process.
Synthesis Pathway
The synthesis of this compound typically involves:
- Protection of the lysine amino group.
- Introduction of the 2-chloro substituent.
- Final deprotection to yield the active compound.
Chirality and Stereochemistry
The chirality of this compound allows for investigations into how cells or enzymes interact with different enantiomers. D-amino acids, including this compound, can provide insights into biological processes by examining their interactions with biological systems.
Interaction Studies
Studies have demonstrated that this compound can bind with various biological targets, which is crucial for understanding how structural modifications affect biological activity. Such interactions may lead to novel therapeutic strategies targeting specific protein-protein interactions involved in diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other lysine derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| H-D-Lys(Z)-OH | Standard lysine with Z protection | Commonly used in peptide synthesis |
| Boc-Lys(2-Cl-Z)-OH | Lysine derivative with Boc protection | Enhanced stability during synthesis |
| H-D-Lys(3-Cl-Z)-OH | Chlorination at 3-position | Potentially different biological activity |
| H-D-Lys(2-NO2-Z)-OH | Nitro substitution instead of chloro | May exhibit different reactivity |
This compound stands out due to its specific chloro substitution at the 2-position, which may impart unique chemical reactivity and biological properties compared to other lysine derivatives.
Case Studies
- Peptide Synthesis : Research has shown that D-peptides synthesized using this compound exhibit enhanced stability and selectivity in binding to specific receptors compared to their L-counterparts. This property has implications for drug design, particularly in creating more effective therapeutics that target specific pathways .
- Therapeutic Applications : The unique properties of D-peptides derived from this compound have been explored for their potential use in developing diagnostic tools and therapeutics aimed at diseases characterized by specific protein interactions .
Q & A
Basic Questions
Q. What are the standard synthetic protocols for H-D-Lys(2-Cl-Z)-OH, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves introducing the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group to the ε-amino group of D-lysine. A base (e.g., NaHCO₃) is used to deprotonate the amine, followed by reaction with 2-chlorobenzyl chloroformate. Purification is achieved via reversed-phase HPLC, and purity is confirmed using analytical HPLC (>95% purity) and mass spectrometry (MS) . For reproducibility, experimental details (solvent ratios, reaction times) must be explicitly documented per journal guidelines .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the 2-Cl-Z group (e.g., aromatic protons at ~7.2–7.4 ppm) and D-lysine backbone.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ ≈ 421.12 for C₂₁H₂₄ClN₂O₄).
- Chiral HPLC : Ensures enantiomeric purity (>99% for D-configuration) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store at –20°C in a desiccator to prevent hydrolysis of the carbamate group. Solutions in anhydrous DMF or DMSO should be aliquoted to avoid freeze-thaw cycles. Stability studies under varying pH (3–9) and temperature (4–37°C) are recommended for long-term use .
Advanced Research Questions
Q. How can contradictions in reported synthesis yields of this compound be resolved?
- Methodological Answer : Systematic optimization of reaction parameters is critical:
- Solvent Effects : Compare yields in polar aprotic (DMF, THF) vs. non-polar solvents.
- Catalysis : Evaluate additives like DMAP to enhance acylation efficiency.
- Temperature : Kinetic studies at 0°C vs. room temperature can identify side reactions.
- Documentation : Follow Beilstein Journal guidelines to ensure reproducibility, including raw HPLC/MS data in supplementary materials .
Q. What strategies enable selective deprotection of the 2-Cl-Z group in complex peptide assemblies?
- Methodological Answer : The 2-Cl-Z group is stable under acidic (TFA) and basic (piperidine) conditions but cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (HF). For orthogonal deprotection, combine with Fmoc/t-Bu strategies. Monitor deprotection efficiency via MALDI-TOF MS .
Q. How does the 2-chloro substitution influence peptide secondary structure compared to non-halogenated analogs?
- Methodological Answer : The electron-withdrawing Cl group increases the carbamate’s stability, reducing premature deprotection during solid-phase synthesis. Circular dichroism (CD) and MD simulations show that bulky 2-Cl-Z groups may sterically hinder α-helix formation in lysine-rich peptides. Comparative studies with H-D-Lys(Z)-OH are recommended .
Q. What role does this compound play in stabilizing supramolecular structures like hydrogels?
- Methodological Answer : The 2-Cl-Z group enhances π-π stacking and hydrophobic interactions, promoting self-assembly. Rheology and TEM can quantify hydrogel stiffness and morphology. For biomedical applications (e.g., drug delivery), evaluate biocompatibility via cell viability assays .
Guidelines for Reporting Research
- Experimental Reproducibility : Document reagent grades, purification gradients, and instrument parameters (e.g., HPLC column type) per Beilstein Journal standards .
- Data Contradictions : Use statistical tools (e.g., ANOVA) to compare synthesis yields across labs and publish negative results in supplementary materials .
- Ethical Compliance : Disclose all modifications to known protocols and cite CAS Common Chemistry for compound identifiers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
